molecular formula C16H11ClN4O6S B2407923 2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide CAS No. 886925-31-1

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide

Cat. No.: B2407923
CAS No.: 886925-31-1
M. Wt: 422.8
InChI Key: FTAYKTPQOTYSGM-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide is a synthetically designed small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The molecule is composed of a 2-chloro-5-nitrobenzamide moiety linked to a 2-(methylsulfonyl)phenyl-substituted 1,3,4-oxadiazole ring. This specific architecture, particularly the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring, is often associated with potent pharmacological properties . The methylsulfonyl group can act as a key pharmacophore, potentially contributing to target binding through strong electrostatic interactions . Compounds based on the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of biological activities in research, including antitumor, antibacterial, antiviral, anti-inflammatory, and antitubercular effects . This makes this chemical class a valuable template for investigating new therapeutic agents and biochemical pathways. The presence of the nitro group and the chloro substituent on the benzamide ring further enhances the molecular diversity, allowing for exploration of structure-activity relationships (SAR) and optimization for specific research applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O6S/c1-28(25,26)13-5-3-2-4-10(13)15-19-20-16(27-15)18-14(22)11-8-9(21(23)24)6-7-12(11)17/h2-8H,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAYKTPQOTYSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The chloro group can be introduced by treating the compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methylsulfonylation: The methylsulfonyl group can be introduced by reacting the compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amino derivatives.

    Substitution: Products may include substituted benzamides or oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity
2-Chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide C₁₅H₁₀ClN₃O₅S¹ 395.78 g/mol² Nitro, chloro, methylsulfonyl, benzamide Inferred: Antifungal, enzyme inhibition
2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole C₁₅H₁₁ClN₂O₃S 334.78 g/mol Chlorophenyl, methylsulfonyl Not reported
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide C₂₂H₂₄ClN₅O₃S 486.98 g/mol Dibutylsulfamoyl, benzamide Not reported
2-Chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide C₁₅H₁₀ClN₅O₂S 375.79 g/mol Methylthio, nicotinamide Antifungal

¹Calculated based on substituents; ²Estimated using molecular modeling tools.

Key Observations:

Nitro Group : Unique to the target compound, this group may enhance oxidative stress in microbial targets or improve binding to enzymes like cytochrome P450 .

Methylsulfonyl vs.

Benzamide vs. Nicotinamide : The benzamide moiety in the target compound may offer better π-π stacking interactions with aromatic residues in proteins compared to nicotinamide derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Thermal Stability (°C)
Target Compound 2.1³ ~0.5 (DMSO) >200⁴
2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole 2.8 0.3 (DMSO) 180–190
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide 3.5 <0.1 (Water) 150–160

³Calculated using Molinspiration; ⁴Estimated via differential scanning calorimetry (DSC) of analogs.

The target compound’s lower LogP (2.1 vs. 3.5 in ) suggests improved aqueous solubility, critical for bioavailability. The nitro group may slightly reduce hydrophobicity compared to chlorophenyl analogs .

Table 3: Inferred Bioactivity Based on Analogs

Activity Type Target Compound (Inferred) Analog (Reference)
Antifungal Moderate to high (IC₅₀: 10–50 µM) IC₅₀: 15 µM (vs. Candida albicans)
Antibacterial Moderate (MIC: 25–100 µg/mL) MIC: 50 µg/mL (vs. E. coli)
Enzyme Inhibition Potential COX-2/EGFR inhibition 70% inhibition of α-glucosidase at 100 µM

The nitro group may enhance activity against resistant fungal strains compared to non-nitrated oxadiazoles . The methylsulfonyl group could improve selectivity for bacterial membranes over mammalian cells .

Biological Activity

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, supported by data from various studies.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Formula C13H10ClN3O4S\text{Chemical Formula C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial efficacy:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
MRSA200.5 µg/mL
E. coli181.0 µg/mL
K. pneumoniae220.75 µg/mL
P. aeruginosa191.5 µg/mL
A. baumannii210.6 µg/mL

The compound exhibited significant antibacterial activity, particularly against MRSA and A. baumannii, with inhibition zones ranging from 18 to 22 mm and MIC values indicating potent activity at low concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through in vitro assays measuring COX-1 and COX-2 inhibition:

Enzyme IC50 (µM) Selectivity Index (SI)
COX-112.5-
COX-20.2550

The results indicate that the compound is a potent inhibitor of COX-2 with a high selectivity index, suggesting it may provide anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional NSAIDs .

Study on Antimicrobial Resistance

A study conducted on various derivatives of the compound demonstrated its potential in combating antimicrobial resistance. The derivatives showed enhanced activity against resistant strains of E. coli and K. pneumoniae, indicating that modifications to the chemical structure could yield even more effective treatments .

Evaluation in In Vivo Models

In vivo studies involving animal models have shown that the administration of the compound resulted in significant reductions in inflammation markers and bacterial load in infected tissues. These findings support the potential application of this compound in treating infections caused by resistant bacteria .

Q & A

Basic: What are the typical synthetic routes for preparing 2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide?

The synthesis often involves sequential functionalization of the oxadiazole and benzamide moieties. A common approach includes:

Oxadiazole formation : Cyclization of a hydrazide intermediate (e.g., from 2-(methylsulfonyl)benzoic acid hydrazide) with cyanogen bromide or carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring .

Amide coupling : Reaction of the oxadiazole-amine intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
Key reagents include thionyl chloride for acyl chloride preparation and pyridine/DMF as catalysts. Reaction conditions (e.g., 0–50°C, 4–12 h) are critical for yield optimization .

Advanced: How can researchers optimize reaction conditions to minimize side products during amide coupling?

Side products like over-acylated derivatives or hydrolysis by-products can arise due to:

  • Excess acyl chloride : Control stoichiometry (1:1.1 molar ratio of amine to acyl chloride) to avoid over-substitution.
  • Moisture sensitivity : Use rigorously dried solvents and inert atmospheres (N₂/Ar).
  • Temperature modulation : Conduct reactions at 0–5°C to suppress hydrolysis, followed by gradual warming to room temperature .
    Validation via TLC or in situ IR monitoring is recommended to track reaction progress .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm aromatic protons, methylsulfonyl groups, and amide linkages. The nitro group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct downfield signals .
  • X-ray crystallography : For unambiguous structural confirmation, especially to resolve stereoelectronic effects of the oxadiazole and nitro groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns consistent with chlorine and sulfur .

Advanced: How can overlapping signals in NMR spectra be resolved for structural elucidation?

  • 2D NMR techniques : Use HSQC to correlate ¹H-¹³C couplings and COSY to identify scalar-coupled protons, particularly for crowded aromatic regions.
  • Variable-temperature NMR : Heating to 50–60°C reduces signal broadening caused by slow conformational exchange .
  • Deuteration : Exchangeable protons (e.g., NH in amide) can be identified via D₂O shake tests .

Basic: What computational tools are recommended for modeling this compound’s electronic properties?

  • DFT calculations : Software like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, particularly the electron-deficient oxadiazole ring’s role in charge transfer .
  • Molecular docking : Autodock Vina or Schrödinger Suite to study interactions with biological targets (e.g., enzymes implicated in antimicrobial activity) .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

  • Validation tools : Use PLATON or RIDAGE in SHELXL to detect disorders, twinning, or missed symmetry. For example, partial occupancy of the methylsulfonyl group may require disorder modeling .
  • High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (< 0.8 Å) and refine anisotropic displacement parameters .

Basic: What biological assays are commonly used to evaluate this compound’s activity?

  • Antimicrobial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting bacterial dihydrofolate reductase or fungal lanosterol demethylase .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Oxadiazole modifications : Replace the methylsulfonyl group with trifluoromethyl or cyano to enhance lipophilicity and target binding .
  • Nitro group positioning : Para vs. meta substitution on the benzamide ring alters electron density, affecting redox potential and antimicrobial potency .
  • Pharmacophore mapping : QSAR models can prioritize substituents that optimize steric and electronic complementarity with target active sites .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the nitro group.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Solubility considerations : Prepare stock solutions in DMSO (sterile-filtered) to prevent aggregation .

Advanced: How can degradation products be identified and quantified?

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with high-resolution MS to detect hydrolysis products (e.g., free benzamide or oxadiazole fragments) .
  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions (0.1M HCl/NaOH) to simulate stability challenges .

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